
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propansäure beinhaltet typischerweise die Nitrierung einer Vorläuferverbindung, gefolgt von der Einführung der Trifluormethylgruppe. Eine übliche Methode beinhaltet die Nitrierung eines Pyrazolderivats mit Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen. Die Trifluormethylgruppe kann mit Reagenzien wie Trifluormethyliodid oder Trifluormethansulfonsäure in Gegenwart einer Base eingeführt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reagenzkonzentration sind für die großtechnische Synthese entscheidend .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann weiter oxidiert werden, um Nitroso- oder andere Derivate mit höherem Oxidationszustand zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Nitrosoderivaten.
Reduktion: Bildung von Aminorivaten.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Verwendung als Baustein für die Synthese von potenziellen pharmazeutischen Wirkstoffen, insbesondere solchen, die auf die Hemmung von Enzymen oder die Modulation von Rezeptoren abzielen.
Agrochemikalien: Verwendung bei der Entwicklung von Herbiziden und Pestiziden aufgrund ihrer bioaktiven Eigenschaften.
Materialwissenschaften: Einsatz bei der Synthese von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe und die Trifluormethylgruppe tragen zur Fähigkeit der Verbindung bei, starke Wechselwirkungen mit biologischen Makromolekülen zu bilden, wodurch die Enzymaktivität möglicherweise gehemmt oder die Rezeptorfunktion moduliert wird. Die genauen Wege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group contribute to the compound’s ability to form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-on: Eine weitere Verbindung mit einer Trifluormethylgruppe und einer Nitrogruppe, die als elektrophiles Trifluormethylierungsreagenz verwendet wird.
2-Chlor-5-nitro-3-(trifluoromethyl)pyridin: Eine Verbindung mit ähnlichen funktionellen Gruppen, die bei der Synthese verschiedener Agrochemikalien verwendet wird.
Eindeutigkeit
2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propansäure ist einzigartig aufgrund des Vorhandenseins sowohl eines Pyrazolrings als auch eines Propansäureteils, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Seine Kombination funktioneller Gruppen macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen .
Eigenschaften
Molekularformel |
C7H6F3N3O4 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-5(13(16)17)2-4(11-12)7(8,9)10/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
ZXUZRYLZKLRRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


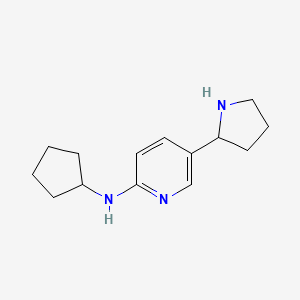
![Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B11813307.png)
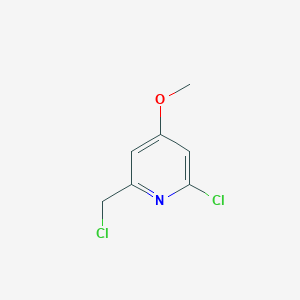
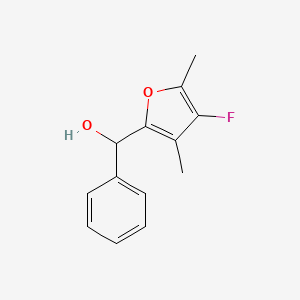


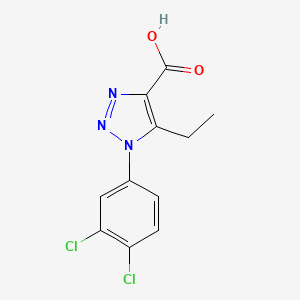
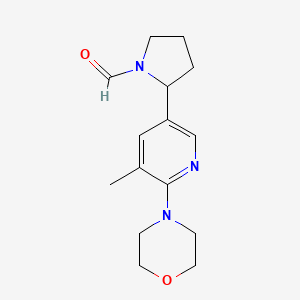



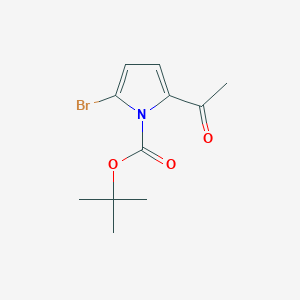
![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)

